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Introduction
[18F]fallypride, or (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-

dimethoxybenzamide, is a high-affinity antagonist for dopamine D2 and D3 receptors.[1][2] Its

properties make it an invaluable radiotracer for positron emission tomography (PET), enabling

the in vivo quantification and visualization of D2/D3 receptors in the brain.[1][3] Due to its high

affinity, it can effectively image not only the dopamine-rich striatal regions but also extrastriatal

areas where receptor density is significantly lower, such as the cortex and thalamus.[4][5] This

capability allows for comprehensive investigation of the dopaminergic system's role in various

neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and

addiction.[3][5][6] The longer half-life of fluorine-18 (approximately 110 minutes) compared to

carbon-11 (about 20 minutes) allows for longer scan durations, which is critical for the accurate

modeling of [18F]fallypride's slow kinetics, especially in high-density receptor regions.[5][7]

Pharmacokinetics and Receptor Binding
[18F]fallypride exhibits high affinity for D2 and D3 receptors and significantly lower affinity for

the D4 subtype.[2] Its binding is reversible, allowing for the application of kinetic models to

estimate receptor density and occupancy.[8]
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The affinity and kinetic parameters of [18F]fallypride have been characterized across different

species and brain regions. These parameters are crucial for designing and interpreting PET

studies, including drug occupancy and dopamine release paradigms.

Table 1: In Vitro and In Vivo Binding Affinity of [18F]fallypride

Parameter Species/Condition Value Reference

IC50 (nM) Rat Striata (D2) 0.05 [2]

SF9 Cells (D3, rat

recombinant)
0.30 [2]

CHO Cells (D4,

human recombinant)
240 [2]

K D (nM) In Vitro (22°C) 0.04 ± 0.03 [9]

In Vitro (37°C) 2.03 ± 1.07 [9]

In Vivo Baboon

Striatum
0.22 ± 0.05 [9]

In Vivo Baboon

Thalamus
0.17 ± 0.05 [9]

In Vivo Baboon

Hippocampus
0.21 ± 0.07 [9]

Table 2: In Vivo Kinetic Parameters of [18F]fallypride in Rhesus Monkeys

Brain
Region

K1
(mL/min/g)

k2 (min⁻¹)
k on
(pmol/mL)⁻¹
(min)⁻¹

k off (min⁻¹)
B'max
(pmol/mL)

Striatum 0.17 0.2 0.04 0.043 54

Frontal

Cortex
0.21 0.24 0.22 0.043 0.3
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Data derived from Christian et al. (2000) as cited in a simulation study.[10]

Table 3: [18F]fallypride Receptor Density (B'max) and Distribution Volume Ratios (DVR) in

Non-Human Primates

Brain Region B'max (pmol/mL)[11] DVR[4]

Putamen 27 29

Caudate 23 26

Ventral Striatum 14 -

Thalamus 1.8 3.8

Amygdala 0.9 -

Frontal Cortex - 1.7

Temporal Cortex - 1.7

DVR = BP ND + 1. The cerebellum was used as the reference region.[4]

Biodistribution and Dosimetry
Following intravenous injection, [18F]fallypride distributes throughout the body, with specific

uptake in D2/D3 receptor-rich brain regions and clearance primarily through the hepatobiliary

system and urinary tract.

Brain Biodistribution
In both rodents and non-human primates, [18F]fallypride shows high accumulation in the

striatum (caudate and putamen).[2] Significant, though lower, specific binding is also observed

in key extrastriatal areas, including the thalamus, amygdala, hippocampus, and various cortical

regions.[2][4] The cerebellum is typically used as a reference region for non-specific binding

due to its negligible D2/D3 receptor density, a practice validated in multiple studies.[4][12] In

monkeys, striatum-to-cerebellum ratios can reach approximately 10, while extrastriatal-to-

cerebellum ratios are around 2.[2]

Radiation Dosimetry
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Understanding the radiation dose is critical for clinical applications. Dosimetry studies in

humans provide estimates of the absorbed dose in various organs and the total effective dose.

Table 4: Human Radiation Dosimetry for [18F]fallypride

Organ Mean Absorbed Dose (μSv/MBq)

Gallbladder 136.2 ± 66.1

Liver 84.4 ± 10.6

Urinary Bladder 78.3 ± 7.1

Effective Dose 17.6 ± 0.5

Data from Siessmeier et al. (2005) as cited in a study by Kessler et al.[13] An injection of 300

MBq results in an effective dose of approximately 5.3 mSv.[13]

Experimental Protocols
Standardized protocols for radiosynthesis, imaging, and data analysis are essential for

obtaining reliable and reproducible results with [18F]fallypride.

Radiosynthesis of [18F]fallypride
The most common method for producing [18F]fallypride is through a one-step nucleophilic

substitution reaction.

Precursor: A tosylate-derivatized precursor, tosyl-fallypride, is typically used.[12][14]

Fluorination: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge

(e.g., QMA) and then eluted into a reaction vessel.[7][15] The fluoride is dried azeotropically.

Reaction: The dried [18F]fluoride is reacted with the tosylate precursor in a suitable solvent

(e.g., acetonitrile) at an elevated temperature (e.g., 100-170°C).[7][14][15]

Purification: The crude reaction mixture is purified using high-performance liquid

chromatography (HPLC).[7][15]
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Formulation: The purified [18F]fallypride fraction is collected, the solvent is removed, and

the final product is formulated in a sterile saline solution for injection.[12][15]

Improved synthesis methods have been developed to achieve high molar activity (e.g., 300–

550 GBq/μmol), which is crucial for avoiding receptor saturation, particularly in rodent studies.

[7]
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Caption: Radiosynthesis workflow for [18F]fallypride.
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PET Imaging Protocol
PET imaging protocols for [18F]fallypride are designed to capture the tracer's kinetic profile

over an extended period.

Subject Preparation: Subjects are typically positioned in the scanner to ensure the brain is

within the field of view.

Tracer Administration: A bolus injection of [18F]fallypride (e.g., ~185 MBq or 5 mCi for

humans) is administered intravenously.[3][10]

Dynamic Scanning: Dynamic emission data acquisition begins simultaneously with the

injection and continues for an extended period, often 3 to 4 hours, to allow the tracer to

reach equilibrium in high-binding regions.[3][5] The scan is often divided into blocks with

breaks for patient comfort.[3][5]

Frame Acquisition: Data is acquired in frames of increasing duration (e.g., short frames

initially to capture the blood flow phase, followed by longer frames).[5]

Attenuation Correction: A CT or transmission scan is performed for attenuation correction.[3]

[5]

Quantitative Data Analysis
Several kinetic models are used to analyze the dynamic PET data and extract quantitative

parameters like the binding potential (BPND) or distribution volume ratio (DVR).

Simplified Reference Tissue Model (SRTM): This is a widely used method that does not

require arterial blood sampling.[3] It uses the time-activity curve from a reference region

(cerebellum) as an input function to estimate BPND in target regions.[3]

Logan Graphical Analysis: Another reference tissue method that uses a linear regression

approach to estimate the DVR.[4]

Compartmental Models: These models, which often require an arterial input function, provide

detailed estimates of individual rate constants (e.g., K1, k2, k3, k4).[4]
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Linearized Simplified Reference Region Model (LSSRM): This model is specifically adapted

for dopamine release studies, as it can account for time-dependent changes in tracer

displacement.[10][16]
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Caption: Experimental workflow for a typical [18F]fallypride PET study.
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Dopamine D2/D3 Receptor Signaling
[18F]fallypride acts as an antagonist at D2 and D3 receptors, which are G-protein coupled

receptors (GPCRs) belonging to the D2-like family.[17] These receptors are primarily coupled

to the Gαi/o class of G-proteins.[17][18]

Receptor Activation (Blocked by Fallypride): In the absence of an antagonist, dopamine

binds to the D2/D3 receptor.

G-Protein Coupling: This binding event causes a conformational change in the receptor,

activating the associated heterotrimeric G-protein (Gαi/o, Gβ, Gγ). The Gαi/o subunit

exchanges GDP for GTP and dissociates from the Gβγ dimer.

Downstream Effectors:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl

cyclase, leading to a decrease in the intracellular concentration of the second messenger

cyclic AMP (cAMP).[17][19]

Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, such as G-

protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane

hyperpolarization and reduced neuronal excitability.[19]

Cellular Response: The reduction in cAMP levels decreases the activity of Protein Kinase A

(PKA), which in turn affects the phosphorylation state of numerous downstream targets,

including transcription factors, altering gene expression and ultimately modulating neuronal

function.[17]

By blocking the binding of endogenous dopamine, [18F]fallypride prevents this signaling

cascade from being initiated.
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Caption: Dopamine D2/D3 receptor signaling pathway (antagonized by [18F]fallypride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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